molecular formula C31H43N3O8 B1219536 (8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

Cat. No.: B1219536
M. Wt: 585.7 g/mol
InChI Key: AYUNIORJHRXIBJ-JDHGPBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex nitrogen-containing heterocyclic compound This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the construction of the core bicyclic structure. The process includes:

    Formation of the bicyclic core: This step often involves cyclization reactions under controlled conditions.

    Functional group modifications: Introduction of hydroxyl, methoxy, and carbamate groups through specific reagents and catalysts.

    Final assembly: Coupling reactions to attach the prop-2-en-1-ylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of high-efficiency catalysts: To speed up reactions and reduce by-products.

    Continuous flow reactors: For better control over reaction conditions and scalability.

    Purification techniques: Such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often carried out using nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can produce alcohols.

    Substitution: Can result in a variety of substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting cell proliferation . The pathways involved include:

    PI3K-AKT pathway: Inhibition of this pathway can lead to reduced cell survival and proliferation.

    MAPK pathway: Modulation of this pathway affects cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate: can be compared with other nitrogen-containing heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific mechanism of action as an HER2 inhibitor. This makes it a valuable candidate for further research and development in the field of targeted cancer therapies.

Properties

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

IUPAC Name

[(8S,9S,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-JDHGPBJTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](C=C([C@@H]([C@H](C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Origin of Product

United States

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